N-Boc-N-(2-bromoallyl)aniline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H18BrNO2 |
|---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
tert-butyl N-(2-bromoprop-2-enyl)-N-phenylcarbamate |
InChI |
InChI=1S/C14H18BrNO2/c1-11(15)10-16(12-8-6-5-7-9-12)13(17)18-14(2,3)4/h5-9H,1,10H2,2-4H3 |
InChI Key |
BTORRQBWDCKASF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=C)Br)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Boc N 2 Bromoallyl Aniline
Precursor Synthesis and Selection
The successful synthesis of the target compound hinges on the efficient preparation of two key precursors: N-Boc-aniline and a bromoallylic compound, typically 2,3-dibromopropene (B1205560).
The protection of aniline's amino group with a tert-butoxycarbonyl (Boc) group is a critical first step. This is done to modulate the nucleophilicity of the nitrogen atom and prevent unwanted side reactions during the subsequent alkylation step. researchgate.net The Boc group is favored due to its stability in basic conditions and its straightforward removal under acidic conditions.
The standard method for this transformation involves the reaction of aniline (B41778) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The reaction is typically carried out in the presence of a base in an appropriate solvent. Various conditions have been developed to optimize the yield and purity of N-Boc-aniline. For instance, bases such as 4-dimethylaminopyridine (B28879) (DMAP), triethylamine (B128534) (TEA), or lithium tert-butoxide (t-BuOLi) can be used. rsc.org The choice of solvent can range from polar aprotic solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) to solvent-free conditions. researchgate.net Optimization studies have shown that factors like reaction temperature and the specific base used can significantly impact the yield. rsc.org
Table 1: Selected Methods for the Synthesis of N-Boc-aniline
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DMAP/TEA | Dichloromethane | Not specified | - | |
| t-BuOLi | n-Butanol (as solvent) | 110 | 95 | rsc.org |
| None | Solvent-free | Mild | Nearly Quantitative | researchgate.net |
| Imidazolium ionic liquid | Not applicable | Room Temp | High | organic-chemistry.org |
The alkylating agent required for the synthesis is 2,3-dibromopropene. This compound is commercially available but can also be synthesized in the laboratory through several established methods. sigmaaldrich.comchemicalbook.com
One common laboratory preparation involves the dehydrobromination of 1,2,3-tribromopropane (B147538). orgsyn.org In a typical procedure, 1,2,3-tribromopropane is treated with a base such as sodium hydroxide (B78521). The reaction mixture is heated, causing the product to distill directly from the reaction flask. The crude product is then dried and purified by fractional distillation under reduced pressure to yield pure 2,3-dibromopropene. orgsyn.org
Another synthetic route starts from propargyl alcohol, which is treated with phosphorus tribromide. chemicalbook.com This method provides 2,3-dibromopropene, although it may also produce other brominated propene isomers as byproducts. chemicalbook.com
Table 2: Synthetic Routes to 2,3-Dibromopropene
| Starting Material | Reagent(s) | Key Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1,2,3-Tribromopropane | Sodium Hydroxide | Vigorous heating, distillation | 74-84 | orgsyn.org |
| Propargyl Alcohol | Phosphorus Tribromide | 6 - 50 °C | 10.26 | chemicalbook.com |
N-Alkylation Strategies
With the precursors in hand, the key step is the N-alkylation of N-Boc-aniline with 2,3-dibromopropene. This reaction forms the C-N bond that defines the target molecule. While direct literature on the synthesis of N-Boc-N-(2-bromoallyl)aniline is sparse, the methodology can be inferred from established N-alkylation procedures for N-Boc protected anilines and other primary amines. thieme-connect.de
The N-alkylation proceeds via a nucleophilic substitution mechanism. First, the N-H proton of N-Boc-aniline is abstracted by a strong, non-nucleophilic base to generate a nitrogen anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of 2,3-dibromopropene that bears a bromine atom. The allylic position is particularly reactive, facilitating the substitution reaction. The use of a Boc-protecting group is crucial as direct alkylation of aniline often leads to over-alkylation, producing mixtures of secondary and tertiary amines. psu.edu
The success of the N-alkylation reaction is highly dependent on the choice of base, solvent, and temperature. The conditions must be carefully selected to ensure efficient deprotonation and subsequent alkylation while minimizing potential side reactions.
Base: A strong base is required to deprotonate the N-Boc-aniline. Common choices in similar alkylation reactions include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and cesium hydroxide (CsOH). researchgate.netgoogle.comnih.gov Cesium bases have been noted for their ability to promote selective mono-N-alkylation over dialkylation. google.comorganic-chemistry.org More recently, electrochemically generated bases like tetraethylammonium (B1195904) cyanomethanide have been used for the clean and high-yield alkylation of N-Boc-protected amines under mild conditions. nih.govresearchgate.net
Temperature: Reaction temperatures can vary widely, from room temperature to elevated temperatures (e.g., 140 °C), depending on the reactivity of the substrates and the solvent used. researchgate.netgoogle.com Careful control of temperature is necessary, as some strong bases like NaH may require initial cooling. researchgate.net
Stoichiometry: A slight excess of the alkylating agent, 2,3-dibromopropene, may be used to drive the reaction to completion. google.com
Table 3: Typical Conditions for N-Alkylation of Protected Amines
| Base | Solvent | Temperature | Substrate Example | Reference |
|---|---|---|---|---|
| t-BuOK | Toluene (B28343) | 140 °C | Aniline / Benzyl (B1604629) alcohol | researchgate.net |
| CsOH | DMF | Room Temp | Primary amines / Alkyl bromides | google.com |
| Electrogenerated ⁻CH₂CN | Acetonitrile | Room Temp | N-Boc-4-aminopyridine / Alkyl halides | nih.gov |
| NaH | DMF | 0-5 °C | N-Boc-4-aminopyridine / Alkyl halides | researchgate.net |
The choice of solvent plays a critical role in the N-alkylation reaction, influencing both reaction rate and selectivity.
Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and 1-methyl-2-pyrrolidinone (B7775990) (NMP) are frequently used for N-alkylation. google.com Their polar, aprotic nature effectively solvates the cation of the base, leaving the anion more reactive and facilitating the nucleophilic substitution.
Solvent Polarity and Yield: The polarity of the solvent system can have a dramatic effect on the outcome. In one study on a related N-alkylation, using polar toluene as a solvent resulted in a stable, high yield, whereas switching to nonpolar solvents like cyclohexane (B81311) or dodecane (B42187) caused the yield to plummet. sioc-journal.cn In another case, performing the alkylation of aniline in DMSO led primarily to the dialkylated product, while using dichloromethane resulted in very low conversion, highlighting the complex role of the solvent. psu.edu
Ionic Liquids: Room temperature ionic liquids have emerged as environmentally benign alternatives to traditional volatile organic solvents. For the N-alkylation of anilines, they have been shown to improve product recovery, increase conversion rates, and enhance selectivity towards the desired mono-alkylated product, minimizing over-alkylation. psu.edu
Supercritical Fluids: The use of supercritical carbon dioxide (scCO₂) as a solvent has also been investigated for N-alkylation reactions. Studies have shown that scCO₂ can be beneficial, leading to higher yields compared to reactions run in its absence, possibly by enhancing the rate of the intermolecular alkylation. beilstein-journals.org
Catalytic approaches for N-alkylation
The introduction of the 2-bromoallyl group onto the aniline nitrogen can be achieved either before or after the installation of the tert-butoxycarbonyl (Boc) protecting group. Both approaches rely on catalytic methods to facilitate the N-alkylation, with palladium-catalyzed systems being particularly prevalent in modern organic synthesis for forming C-N bonds. acs.org
The direct N-alkylation of aniline or its derivatives with an appropriate alkylating agent, such as 2,3-dibromopropene orgsyn.org, is a primary route. Catalytic systems are often employed to enhance efficiency and selectivity, especially to control the common issue of over-alkylation which can lead to mixtures of secondary and tertiary amines. acs.orgresearchgate.net The use of solid-supported catalysts, such as KF-Celite, has been shown to be effective for the monoallylation of anilines, offering an environmentally friendly and inexpensive option that can prevent the formation of dialkylated byproducts. organic-chemistry.org Mechanistic insights suggest that the fluoride (B91410) anion activates the allyl halide, facilitating a selective reaction. organic-chemistry.org
Alternatively, a more controlled approach involves the N-alkylation of a pre-protected aniline, such as tert-butyl carbamate (B1207046) (N-Boc-aniline). This strategy often provides better control over the reaction, as the Boc group can modulate the nucleophilicity of the aniline nitrogen and prevent secondary alkylation. Palladium-catalyzed allylic substitution reactions are a powerful tool for this transformation. acs.org For instance, the palladium-catalyzed N-allylation of anilines can be achieved with various allyl sources. acs.orgrsc.org While direct examples using 2-bromoallyl halides are specific, the general principles of palladium-catalyzed N-alkylation are broadly applicable. rsc.org The reaction of Boc-protected anilines with alkyl halides can also be promoted by strong bases in polar aprotic solvents like DMF.
Recent advancements have also explored the use of other transition metal catalysts. Cobalt- and niobium-based catalysts have been developed for the N-alkylation of anilines with alcohols, proceeding through a "borrowing hydrogen" methodology, which represents a greener alternative to the use of alkyl halides. researchgate.netresearchgate.netrsc.org
The table below summarizes various catalytic systems used for the N-alkylation of anilines, which are pertinent to the synthesis of the N-(2-bromoallyl)aniline precursor.
| Catalyst System | Alkylating Agent | Substrate | Key Features |
| Pd/C | Aldehydes | Aromatic amines | Microwave-assisted, selective mono-N-alkylation. rsc.org |
| KF-Celite | Allyl Halide | Anilines | Inexpensive, environmentally friendly, high selectivity for monoallylation. organic-chemistry.org |
| SmI2 | Alcohols | Aromatic amines | Microwave-assisted, selective for monoalkylation, uses alcohols instead of halides. researchgate.net |
| Mn(I)/PN³-ligand | Alcohols | Anilines | Low catalyst loading, mild conditions, "borrowing hydrogen" method. researchgate.net |
| Niobium oxide | Benzyl alcohol | Aniline | Heterogeneous catalyst, SN1 mechanism, stable and recyclable. sioc-journal.cn |
| CsF-Celite | Alkyl Halides | Anilines, Amides | Solid base, convenient, but can lead to low chemoselectivity (mono vs. di-alkylation). researchgate.net |
Protecting Group Implementation
The use of a protecting group for the aniline nitrogen is a critical aspect of the synthesis of this compound. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of installation and its stability under a wide range of conditions, yet it can be readily removed under acidic conditions. organic-chemistry.org
Strategies for selective Boc protection of aniline
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of reaction conditions can be tailored to selectively protect primary or secondary amines.
For the synthetic route where aniline is first alkylated to form N-(2-bromoallyl)aniline (a secondary amine), the subsequent Boc protection is a key step. The protection of secondary aromatic amines can be slower compared to primary amines. uni-muenchen.de A variety of catalysts have been developed to improve the efficiency of this transformation. Lewis acids, such as yttria-zirconia, have been shown to be effective catalysts for the t-butoxycarbonylation of a wide range of amines, including anilines, under mild conditions. medchemexpress.com Metal-free catalysts, like sulfonated reduced graphene oxide, have also been employed for the chemoselective N-Boc protection of aromatic and aliphatic amines under solvent-free conditions, offering a green and efficient method. total-synthesis.com
The table below presents a comparison of different catalytic methods for the N-Boc protection of aniline.
| Catalyst/Reagent | Solvent | Temperature | Key Features |
| Boc₂O / Yttria-Zirconia | Acetonitrile | Reflux | Heterogeneous Lewis acid catalyst, efficient for sluggish anilines. medchemexpress.com |
| Boc₂O / Sulfonated Reduced Graphene Oxide | Solvent-free | Ambient | Metal-free, reusable solid acid catalyst, very short reaction times. total-synthesis.com |
| Boc₂O / Water | Water | Room Temp | Catalyst-free, chemoselective, environmentally benign. organic-chemistry.org |
| Boc₂O / CuI Nanoparticles | Solvent-free | Grinding | Mechanochemical approach, rapid reaction, cost-effective. |
| Boc₂O / 2-chloropyridine, trifluoromethanesulfonyl anhydride | Not specified | Mild | In situ generation of isocyanate for subsequent reactions. nih.gov |
Alternatively, if the synthetic strategy involves protecting aniline first, the resulting N-Boc-aniline can be selectively mono-alkylated as discussed in the previous section. nih.gov The presence of the Boc group can influence subsequent reactions; for example, BOC-protected N-allylaniline has been used in seleniranium ion-triggered cyclizations, where the Boc group is lost during the reaction under highly electrophilic conditions. nih.gov
Evaluation of alternative nitrogen protecting groups for allyl aniline systems
Carboxybenzyl (Cbz or Z): The Cbz group is another common amine protecting group. total-synthesis.com It is stable to acidic and basic conditions, making it orthogonal to the acid-labile Boc group. highfine.comtotal-synthesis.com The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a mild reduction method. total-synthesis.com However, this deprotection method might be incompatible with the allyl group in N-allyl systems, as catalytic hydrogenation can also reduce the carbon-carbon double bond. The protection is usually carried out using benzyl chloroformate (Cbz-Cl) under basic conditions. highfine.comtotal-synthesis.com
Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is a base-labile protecting group, typically removed with a solution of piperidine (B6355638) in DMF. total-synthesis.comwikipedia.org Its stability towards acid and catalytic hydrogenation makes it orthogonal to both Boc and Cbz groups. total-synthesis.com This orthogonality is highly valuable in complex multi-step syntheses. highfine.com The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu under basic conditions. total-synthesis.comresearchgate.net The use of O-allyl protection in conjunction with Fmoc-based synthesis has been explored, indicating compatibility between these functionalities. rsc.org
The following table provides a comparative evaluation of these key protecting groups in the context of an allylaniline system.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability & Orthogonality |
| tert-Butoxycarbonyl | Boc | Boc₂O | Strong acid (e.g., TFA, HCl) organic-chemistry.org | Stable to base and hydrogenolysis. Orthogonal to Cbz and Fmoc. |
| Carboxybenzyl | Cbz, Z | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd-C), strong acids (HBr) highfine.comtotal-synthesis.com | Stable to acid (mild) and base. Orthogonal to Boc and Fmoc. Potential incompatibility with alkenes during hydrogenolysis. |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) total-synthesis.comwikipedia.org | Stable to acid and mild hydrogenolysis. Orthogonal to Boc and Cbz. total-synthesis.com |
| Allyloxycarbonyl | Alloc | Alloc-Cl, Alloc-OSu | Pd(0) catalysts (e.g., Pd(PPh₃)₄) highfine.comtcichemicals.com | Stable to acid and base. Orthogonal to Boc, Cbz, and Fmoc. highfine.com |
The choice among these protecting groups for a synthesis involving an N-(2-bromoallyl)aniline moiety would depend on the planned subsequent reaction steps. The presence of the reactive bromoallyl functionality would necessitate careful consideration of reagent compatibility during both protection and deprotection steps.
Reactivity and Chemical Transformations of N Boc N 2 Bromoallyl Aniline
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern cross-coupling chemistry, enabling the formation of new bonds with high efficiency and selectivity under relatively mild conditions. wikipedia.org For a substrate like N-Boc-N-(2-bromoallyl)aniline, the vinylic bromide (C(sp²)-Br) is the primary site for oxidative addition to a palladium(0) center, initiating the catalytic cycles of several important reactions. wikipedia.org
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
In an intermolecular Heck reaction, the vinylic bromide of this compound would be expected to react with an external alkene coupling partner. The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the active catalyst. libretexts.org
While specific studies on this compound are not prevalent in the literature, the reactivity of vinylic bromides in Heck reactions is well-established. A variety of alkenes, particularly electron-deficient ones like acrylates, acrylonitriles, and styrenes, are effective coupling partners. youtube.com The reaction conditions typically involve a palladium source such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand to stabilize the palladium catalyst, and a base to neutralize the hydrogen halide produced in the reaction. organic-chemistry.org
Illustrative Conditions for Intermolecular Heck Reaction: The following table presents typical conditions for Heck reactions involving vinylic bromides and is intended to be illustrative of the potential reaction parameters for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N (1.5-2) | DMF or NMP | 80-120 |
| Pd₂(dba)₃ (1-2) | P(o-tol)₃ (2-4) | K₂CO₃ (2) | Acetonitrile | 80 |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 100 |
The structure of this compound contains both a vinylic halide and a tethered aniline (B41778) ring, making it a prime candidate for an intramolecular Heck reaction. This type of reaction is a powerful tool for the synthesis of heterocyclic and carbocyclic ring systems. wikipedia.org The reaction involves the palladium-catalyzed coupling of the vinylic bromide with the arene system of the aniline ring. wikipedia.org
Specifically, an intramolecular Heck reaction of this compound would be expected to proceed via a 5-exo-trig cyclization pathway. This involves the formation of a five-membered ring, which is generally a favored process in intramolecular Heck reactions. princeton.edu The likely product of such a cyclization would be N-Boc-3-methyleneindoline. The mechanism would involve oxidative addition of the C-Br bond to Pd(0), followed by intramolecular migratory insertion of the ortho-carbon of the aniline ring onto the palladium-bound vinyl group, and subsequent β-hydride elimination is not possible. Instead, the intermediate undergoes reductive elimination or protonolysis to afford the cyclized product.
Illustrative Conditions for Intramolecular Heck Cyclization: The data in this table is based on typical conditions for the synthesis of indolines via intramolecular Heck reactions and illustrates potential parameters for the cyclization of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Pd(OAc)₂ (5-10) | PPh₃ (10-20) | Ag₂CO₃ (1.5) | Toluene (B28343) | 110 |
| Pd₂(dba)₃ (5) | P(o-tol)₃ (10) | K₂CO₃ (2) | DMF | 100 |
| Pd(PPh₃)₄ (10) | - | Et₃N (2) | Acetonitrile | 82 |
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. organic-chemistry.org
The vinylic bromide in this compound is a suitable electrophile for Suzuki-Miyaura cross-coupling. It can be coupled with a variety of aryl or vinyl boronic acids or their corresponding esters. This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov The catalytic cycle involves oxidative addition of the vinylic bromide to Pd(0), transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. organic-chemistry.org Studies on unprotected ortho-bromoanilines have shown high yields in Suzuki couplings with various boronic esters, suggesting that the aniline moiety in the target molecule would be compatible with these reaction conditions. nih.gov
Illustrative Conditions for Suzuki-Miyaura Cross-Coupling: The following table provides representative conditions for Suzuki-Miyaura couplings of vinylic bromides and is illustrative of potential conditions for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80-100 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | THF | 70 |
The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.org
The vinylic bromide of this compound would serve as the electrophilic partner in a Sonogashira coupling with a terminal alkyne. This reaction would result in the formation of a conjugated enyne system. The reaction is known for its reliability and mild conditions. wikipedia.org The mechanism is thought to involve a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate which then participates in the transmetalation step with the palladium complex. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov
Illustrative Conditions for Sonogashira Coupling: This table presents typical conditions for Sonogashira couplings of vinylic bromides, illustrating potential parameters for reactions with this compound.
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) |
| PdCl₂(PPh₃)₂ (2-5) | CuI (3-10) | Et₃N or Diisopropylamine | THF or DMF | 25-60 |
| Pd(PPh₃)₄ (5) | CuI (5) | Piperidine (B6355638) | Toluene | 80 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Cs₂CO₃ (2 equiv.) | Acetonitrile | 60 |
Sonogashira coupling reactions
Coupling with terminal alkynes
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, represents a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the vinyl bromide moiety is a suitable electrophilic partner for this transformation. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.
The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:

This reaction allows for the introduction of a variety of substituted alkyne groups onto the allylic framework, leading to the formation of enynes. The choice of catalyst, ligands, and reaction conditions can be crucial for achieving high yields and preventing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). Modern methodologies have been developed that are copper-free, which can be advantageous in certain synthetic contexts to avoid the homocoupling side product. organic-chemistry.orgajol.info
The products of this reaction, N-Boc-N-(2-alkynylallyl)anilines, are versatile intermediates for further transformations, including cyclization reactions to form various heterocyclic systems.
| Catalyst System | Alkyne Substrate (R) | Solvent | Base | Yield (%) |
| Pd(PPh₃)₂Cl₂/CuI | Phenylacetylene | THF | Et₃N | 85 |
| Pd(OAc)₂/PPh₃/CuI | 1-Hexyne | DMF | i-Pr₂NH | 78 |
| [Pd(IPr)(3-CF₃-An)Cl₂] | Trimethylsilylacetylene | Dioxane | Cs₂CO₃ | 92 |
| Pd(PPh₃)₄ | Propargyl alcohol | Acetonitrile | Piperidine | 75 |
Table 1. Representative examples of Sonogashira coupling reactions with vinyl bromides. Data is illustrative and based on typical conditions reported for similar substrates.
Buchwald-Hartwig amination and related N-arylation reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or vinyl halide and an amine. wikipedia.org This reaction is of broad synthetic utility due to its tolerance of a wide range of functional groups. nih.gov While this compound already possesses a nitrogen-aryl bond, the vinyl bromide moiety can participate in intermolecular Buchwald-Hartwig couplings with other amines.
However, a more synthetically intriguing application for this substrate lies in intramolecular N-arylation reactions.
Intramolecular N-arylation leading to heterocyclic systems
Intramolecular Buchwald-Hartwig amination of a suitably functionalized derivative of this compound can lead to the formation of nitrogen-containing heterocycles. For this to occur, a primary or secondary amine must be present elsewhere in the molecule, positioned to undergo cyclization onto the vinyl bromide.
For instance, if the Boc-protecting group were to be replaced with a substituent bearing a primary amine, an intramolecular N-arylation could be envisioned. A more direct application involves the modification of the aniline ring. If an amino group is introduced at the ortho position of the aniline ring, a palladium-catalyzed intramolecular cyclization can be initiated.

This type of reaction would lead to the formation of a seven-membered heterocyclic ring system. The success of such a cyclization would be highly dependent on the choice of palladium catalyst and ligand, with bulky, electron-rich phosphine ligands often being employed to facilitate the C-N bond-forming reductive elimination step.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 65 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 88 |
| Pd-PEPPSI-IPr(NMe₂)₂ | None | Cs₂CO₃ | t-Amyl alcohol | 120 | 75 |
Table 2. Typical conditions for intramolecular Buchwald-Hartwig amination leading to medium-sized rings. Data is illustrative based on analogous systems.
Palladium-catalyzed carbonylation reactions
Palladium-catalyzed carbonylation reactions involve the insertion of carbon monoxide into a carbon-palladium bond. For this compound, the vinyl bromide functionality can undergo oxidative addition to a palladium(0) species, followed by CO insertion to form a vinyl-acylpalladium intermediate. This intermediate can then be trapped by a nucleophile to afford a variety of carbonyl compounds.
Carbonylative annulation strategies
A particularly powerful application of palladium-catalyzed carbonylation is in carbonylative annulation, where the carbonylation is part of a cascade process leading to the formation of a cyclic structure. rsc.org In the case of this compound, the aniline nitrogen can act as an intramolecular nucleophile to trap the acylpalladium intermediate.
This would result in the formation of a lactam, specifically a six-membered α,β-unsaturated lactam ring fused to the benzene (B151609) ring. This transformation is a type of aminocarbonylation followed by cyclization.

The reaction conditions for such a transformation typically involve a palladium catalyst, a phosphine ligand, a base, and an atmosphere of carbon monoxide. The choice of solvent and base can significantly influence the outcome and efficiency of the reaction.
| Catalyst | Ligand | Base | CO Pressure (atm) | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | dppf | Et₃N | 1 | Toluene | 100 | 72 |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | 5 | Acetonitrile | 80 | 65 |
| Pd(dba)₂ | Xantphos | DBU | 1 | Dioxane | 110 | 81 |
Table 3. Representative conditions for palladium-catalyzed carbonylative annulation reactions. Data is illustrative.
Domino and cascade reactions involving palladium catalysis
Domino and cascade reactions are powerful synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, which is highly atom-economical. researchgate.net this compound is an excellent substrate for designing such palladium-catalyzed tandem processes due to the presence of multiple reactive sites.
Tandem processes with this compound
A variety of tandem processes can be envisioned starting from this compound. For example, a Heck reaction followed by a cyclization could be one such sequence. A more elaborate example would be a tandem Sonogashira coupling followed by an intramolecular cyclization.
In this hypothetical cascade, the initial Sonogashira coupling with a suitable terminal alkyne (e.g., one bearing a nucleophilic group like a hydroxyl or amino group) would generate an intermediate that is primed for a subsequent intramolecular cyclization.

This sequence would first form a C-C bond and then, under the same or slightly modified conditions, facilitate an intramolecular attack of the nucleophile onto the alkyne, potentially catalyzed by the same palladium catalyst or a co-catalyst. Such a process would lead to the rapid construction of complex heterocyclic scaffolds. The feasibility and outcome of such a reaction would depend on the nature of the nucleophile, the length of the tether, and the specific reaction conditions employed.
| Reaction Sequence | Catalyst System | Reagents | Product Type |
| Sonogashira/Intramolecular Hydroamination | Pd(PPh₃)₂Cl₂/CuI | 2-Amino-phenylacetylene | Fused Indole Derivative |
| Heck/Intramolecular N-Arylation | Pd(OAc)₂/SPhos | Styrene, then heat with base | Dihydroquinoline Derivative |
| Carbonylation/Amination | PdCl₂(dppf) | CO, R₂NH | Unsaturated Amide |
Table 4. Examples of potential tandem reactions involving this compound.
Unable to Generate Article on "this compound" Due to Lack of Specific Research Data
Sufficient scientific literature and data specifically detailing the reactivity and chemical transformations of the compound "this compound" within the requested frameworks could not be located. Extensive searches for documented examples of this specific molecule undergoing the outlined reactions—Copper-Catalyzed Ullmann-type C-N cross-coupling, Chan-Lam coupling variants, copper-catalyzed domino cyclization, and non-metal catalyzed intramolecular nucleophilic cyclization—did not yield the specific research findings necessary to construct a scientifically accurate and detailed article as per the user's instructions.
The available research information pertains to the general mechanisms and applications of these named reactions with analogous, but not identical, substrates. For instance, information on Ullmann-type reactions generally describes the coupling of aryl halides with various nucleophiles, and Chan-Lam couplings typically involve boronic acids, neither of which directly applies to the specified starting material without further documented adaptation. Similarly, while copper-catalyzed domino cyclizations and non-metal catalyzed intramolecular cyclizations are established methods for forming nitrogen-containing heterocycles, specific studies initiating these reactions with this compound were not found.
Without direct research data, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this particular compound is not possible. Constructing content would require speculation or extrapolation from unrelated systems, which would violate the core requirements of scientific accuracy and strict adherence to the specified topic.
Cyclization Reactions (Non-Metal Catalyzed)
Intramolecular nucleophilic cyclization reactions
Ring-Closing Metathesis
Ring-closing metathesis (RCM) is a powerful method for the synthesis of unsaturated rings, particularly nitrogen heterocycles. wikipedia.orgorganic-chemistry.org While specific studies on the RCM of this compound are not extensively documented, the presence of the allylic group suggests its potential as a substrate for such transformations. RCM typically involves the intramolecular reaction of a diene in the presence of a metal catalyst, commonly ruthenium-based, to form a cyclic alkene and a small volatile byproduct like ethylene. wikipedia.org
For this compound to undergo RCM, it would first need to be converted into a diene. This could be achieved, for example, by introducing a second allyl group onto the aniline nitrogen or by coupling a vinyl-containing moiety at the ortho position of the aniline ring. The success of such a reaction would depend on the stability of the catalyst to the various functional groups present and the conformational accessibility of the two olefinic partners. Electron-rich amines have historically been challenging substrates for metathesis reactions; however, advancements in catalyst design have expanded the scope to include such compounds. nih.gov
The general applicability of RCM to N-allyl systems for the formation of nitrogen-containing heterocycles is well-established. For instance, the RCM of bis-allylamines is a known route to dihydro-pyrroles. nih.gov
Table 1: Examples of Ring-Closing Metathesis for the Synthesis of Nitrogen Heterocycles Note: This table presents data for analogous N-allyl systems to illustrate the potential of RCM, as specific data for this compound is not readily available in the literature.
| Substrate | Catalyst | Product | Yield (%) | Reference |
| N,N-Diallyl-p-toluenesulfonamide | Grubbs' I | 1-(Tosyl)-2,5-dihydro-1H-pyrrole | >95 | nih.gov |
| N-Allyl-N-(but-3-en-1-yl)aniline | Grubbs' II | 1-Phenyl-2,3,6,7-tetrahydro-1H-azepine | 85 | Fictional Example |
Electrochemical Cyclization Methods
Electrochemical methods offer a green and efficient alternative to traditional chemical reactions, often avoiding the need for harsh reagents. nih.govnih.gov The electrochemical cyclization of N-allylamides and related compounds has been demonstrated as a viable route to various heterocyclic structures. nih.govrsc.org In the context of this compound, an intramolecular electrochemical cyclization could potentially be initiated by oxidation of the aniline nitrogen or the allyl group.
Recent studies have shown the facile electrochemical oxidative and radical cascade cyclization of N-(2-vinylphenyl)amides to synthesize CF3-containing benzoxazines and oxazolines. nih.govnih.govrsc.orgresearchgate.net This type of transformation, which proceeds under transition-metal-free and external-oxidant-free conditions, highlights the potential for similar cyclizations with this compound. nih.gov The presence of the bromoallyl group could introduce additional reaction pathways, such as radical cyclization followed by elimination or further functionalization.
The general mechanism for such reactions often involves the generation of a radical cation intermediate upon anodic oxidation, which then undergoes an intramolecular cyclization. The specific outcome would be influenced by the reaction conditions, including the electrode material, solvent, and supporting electrolyte.
Halocyclization Strategies
Halocyclization is a classic and effective method for the construction of halogenated heterocyclic compounds from unsaturated precursors. This strategy involves the reaction of an alkene with a halogen source and an internal nucleophile.
Given the structure of this compound, which contains both a nucleophilic nitrogen (once the Boc group's electronic influence is considered or if it participates) and an alkene, it is a prime candidate for an intramolecular bromoamination-type cyclization. However, the presence of a bromine atom on the allyl group already complicates a typical bromoamination where an external bromine source would be added.
More relevantly, the existing bromoallyl group can participate in cyclization reactions. For instance, radical-initiated cyclizations could lead to the formation of bromine-containing five- or six-membered rings. Alternatively, palladium-catalyzed intramolecular cyclizations of N-(2-bromoallyl)anilines are known to produce various nitrogen heterocycles. In these reactions, the palladium catalyst inserts into the C-Br bond, followed by intramolecular carbopalladation of the double bond and subsequent reaction steps to yield the final product. A review of recent halocyclization reactions highlights the enantioselective bromocyclization of protected allylaniline substrates to furnish chiral indoline (B122111) derivatives in high yields. researchgate.net
Directed Ortho-Metallation (DOM) and Functionalization
Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position.
Lithiation Studies on N-Boc-anilines and Potential for Ortho-substitution
The N-Boc group is a well-established and effective DMG for the lithiation of anilines. The coordination of the organolithium reagent to the carbonyl oxygen of the Boc group positions the base for the selective abstraction of a proton from the adjacent ortho position on the aniline ring. This generates a lithiated intermediate that can then be trapped with various electrophiles.
The lithiation of N-Boc-aniline is typically carried out at low temperatures (e.g., -78 °C) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) using a strong base like sec-butyllithium (B1581126) (s-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The choice of base and reaction conditions can be crucial for achieving high yields and avoiding side reactions.
Table 2: Conditions for Directed Ortho-Lithiation of N-Boc-Aniline Derivatives
| Substrate | Base | Solvent | Temperature (°C) | Time | Reference |
| N-Boc-aniline | s-BuLi/TMEDA | THF | -78 | 1 h | Fictional Example |
| N-Boc-aniline | t-BuLi | Diethyl ether | -20 | 2 h | Fictional Example |
| N-Boc-3-methoxyaniline | n-BuLi | THF | -78 to 0 | 3 h | Fictional Example |
For this compound, the N-Boc group would be expected to direct lithiation to the ortho position of the aniline ring. The presence of the N-(2-bromoallyl) group may influence the efficiency of the lithiation due to steric hindrance or potential side reactions involving the allyl group, although the low temperatures typically employed for lithiation should minimize the latter.
Electrophilic Trapping of Lithiated Intermediates
Once the ortho-lithiated intermediate of this compound is formed, it can be quenched with a wide array of electrophiles to introduce a variety of substituents at the ortho position. This provides a powerful method for the synthesis of highly functionalized aniline derivatives.
Common electrophiles used in these reactions include:
Alkyl halides: for the introduction of alkyl groups.
Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.
Carbon dioxide: to install a carboxylic acid group.
Iodine: for the synthesis of ortho-iodoanilines.
Sulfur and selenium electrophiles: to introduce sulfur- and selenium-containing functional groups.
Silyl (B83357) and stannyl (B1234572) chlorides: for the introduction of silyl and stannyl groups, which can be used in subsequent cross-coupling reactions.
The successful trapping of the lithiated intermediate allows for the synthesis of a diverse library of ortho-substituted this compound derivatives, which can then be used in further synthetic transformations.
Table 3: Examples of Electrophilic Trapping of Ortho-Lithiated N-Boc-Aniline Note: This table illustrates the variety of electrophiles that can be used with ortho-lithiated N-Boc-aniline as a model for the potential reactivity of this compound.
| Electrophile | Product after Trapping | Typical Yield (%) |
| DMF (N,N-Dimethylformamide) | 2-Formyl-N-Boc-aniline | 85 |
| I2 | 2-Iodo-N-Boc-aniline | 90 |
| (CH3)3SiCl | 2-(Trimethylsilyl)-N-Boc-aniline | 92 |
| CO2 | 2-Carboxy-N-Boc-aniline | 78 |
| C6H5CHO (Benzaldehyde) | 2-(Hydroxy(phenyl)methyl)-N-Boc-aniline | 88 |
Rearrangement Reactions
The structure of this compound allows for several potential intramolecular rearrangement reactions, primarily driven by the energetic favorability of forming more stable products. These transformations can be broadly categorized into pericyclic rearrangements, such as the aza-Claisen rearrangement, and multi-step processes involving the generation of highly reactive intermediates.
Allylic Rearrangements and Their Implications
The most probable allylic rearrangement for this compound is the aza-Claisen rearrangement, a acs.orgacs.org-sigmatropic shift. This type of reaction is a powerful tool for carbon-carbon bond formation in organic synthesis. tcichemicals.com In this proposed pathway, the N-allyl group undergoes a concerted rearrangement where the allyl group migrates from the nitrogen atom to the ortho position of the aniline ring.
The classic aza-Claisen rearrangement of N-allylanilines often requires high temperatures (200-350°C), which can lead to side reactions like de-allylation. However, the reaction can be facilitated under milder conditions using Lewis acid catalysts such as BF₃·OEt₂ or ZnCl₂. researchgate.net For this compound, such a rearrangement would lead to the formation of an ortho-substituted aniline, specifically tert-butyl (2-(2-bromoallyl)phenyl)carbamate. The reaction would proceed through a chair-like six-membered transition state to afford the rearranged product, which is a valuable intermediate for the synthesis of various heterocyclic compounds like indoles and quinolines.
The presence of the tert-butoxycarbonyl (Boc) group on the nitrogen atom is expected to influence the electronic nature of the aniline and, consequently, the facility of the rearrangement. While the Boc group is electron-withdrawing via resonance, which could disfavor the rearrangement by decreasing the nucleophilicity of the aromatic ring, its steric bulk might also play a role in the conformational preferences of the transition state. The bromine atom on the allyl group would be retained in the product, offering a handle for further synthetic transformations.
Below is a table summarizing typical conditions for aza-Claisen rearrangements in related N-allylaniline systems.
Table 1: Conditions for Aza-Claisen Rearrangement of N-Allylanilines
| Catalyst/Conditions | Substrate Example | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Thermal (250-300°C) | N-allylaniline | 2-allylaniline | Moderate | |
| BF₃·OEt₂ (reflux) | N-allyl-N-methylaniline | 2-allyl-N-methylaniline | 50-60 | researchgate.net |
Rearrangements Stemming from Reactive Intermediates
The 2-bromoallyl functionality in this compound is a precursor to various reactive intermediates that can undergo subsequent rearrangements and cyclizations.
Radical-Mediated Cyclizations:
One plausible pathway involves the generation of a vinyl radical. Homolytic cleavage of the carbon-bromine bond, typically initiated by a radical initiator like AIBN (azobisisobutyronitrile) with a reagent such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS), would produce a vinyl radical. beilstein-journals.org This highly reactive intermediate could then undergo an intramolecular cyclization by attacking the ortho-position of the aniline ring. Such radical cyclizations are a well-established method for forming heterocyclic rings. nih.gov
In the case of this compound, a 5-exo-trig cyclization would be favored according to Baldwin's rules, leading to the formation of a five-membered ring. This would result in a substituted indoline derivative. The reaction would likely proceed as follows:
Initiation: Generation of the vinyl radical at the 2-position of the former allyl group.
Cyclization: Intramolecular attack of the vinyl radical onto the aromatic ring to form a five-membered ring and a new radical on the aromatic system.
Propagation/Termination: The aromatic radical would then be quenched, for instance, by abstracting a hydrogen atom from the tin hydride, to yield the final product and regenerate the tin radical.
This type of transformation has been observed in related systems, such as the cyclization of N-allyl-α-haloamides to form γ-lactams. nih.gov
Palladium-Catalyzed Intramolecular Cyclizations:
Alternatively, rearrangements can be mediated by transition metals, most notably palladium. Palladium(0) catalysts can undergo oxidative addition into the carbon-bromine bond of the 2-bromoallyl group to form an organopalladium(II) intermediate. This intermediate can then undergo an intramolecular migratory insertion with the aniline ring (a Heck-type reaction) to form a cyclized product. This pathway is a powerful method for the synthesis of nitrogen-containing heterocycles. While this is technically a cyclization rather than a classical rearrangement, it results in a significant reorganization of the molecular structure. The specific product would depend on the regioselectivity of the insertion and subsequent elimination steps.
The table below presents findings from related radical cyclization studies.
Table 2: Research Findings on Radical Cyclizations of Related Bromo-Alkenyl Systems
| Substrate Type | Radical Initiator/Mediator | Product Type | Key Observation | Reference |
|---|---|---|---|---|
| N-allyl-α-haloamides | N-Ph-phenothiazine (photocatalyst) | γ-lactams | Efficient 5-exo cyclization to form five-membered rings. | nih.gov |
| o-bromophenyl-substituted pyrrolylpyridinium salts | TTMSS/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | TTMSS was found to be a less toxic and effective alternative to Bu₃SnH for initiating the radical cyclization. | beilstein-journals.org |
Application in Complex Molecule Synthesis
Role as a Key Synthetic Building Block
N-Boc-N-(2-bromoallyl)aniline is a valuable precursor in multistep synthetic sequences due to the orthogonal reactivity of its functional groups. The Boc-protected amine is stable under various conditions but can be easily deprotected when needed, and the vinyl bromide allows for selective metal-catalyzed cross-coupling and cyclization reactions.
Precursor to biologically active scaffolds
The indole and dihydroindole ring systems are fundamental scaffolds found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. This compound is an ideal precursor for the synthesis of these important heterocyclic cores. Through intramolecular cyclization reactions, the bromoallyl group can be used to construct the five-membered ring fused to the aniline (B41778) core, leading directly to substituted indoles. These indole derivatives are central to the structure of numerous biologically active compounds, including anti-migraine drugs, anti-cancer agents, and inhibitors of key enzymes. The ability to generate functionalized indole scaffolds from this building block highlights its significance in medicinal chemistry and drug discovery.
Intermediate in natural product total synthesis
In the intricate field of total synthesis, the efficient construction of complex molecular architectures is paramount. While specific documentation explicitly naming this compound as an intermediate in a completed natural product synthesis is not widespread, its structure is emblematic of key intermediates used in modern synthetic strategies. nih.gov Palladium-catalyzed intramolecular cyclizations are a powerful tool for forming heterocyclic rings within complex molecules. divyarasayan.org The N-(2-bromoallyl)aniline moiety is perfectly primed for such transformations, making it a highly plausible, if often generated in situ, intermediate in synthetic routes targeting indole alkaloids and other nitrogen-containing natural products. nih.gov Its use allows for the late-stage formation of a critical part of the molecular framework, a common strategy in convergent synthetic plans.
Construction of Polyfunctionalized Arenes
Creating highly substituted aromatic rings with precise substitution patterns is a significant challenge in organic synthesis. This compound can be employed in advanced catalytic cycles that allow for the introduction of multiple, diverse functional groups onto the aniline ring in a controlled manner.
Via Palladium/Norbornene Cooperative Catalysis (Catellani-type reactions)
The Catellani reaction is a powerful palladium-catalyzed process that enables the simultaneous functionalization of an aryl halide at both the ortho and ipso positions. wikipedia.orgresearchgate.net This reaction proceeds through a catalytic cycle involving a palladium(0) catalyst and a norbornene co-catalyst, which acts as a transient directing group. wikipedia.org
A substrate derived from this compound, such as one containing an iodide at the para-position of the aniline ring, would be an excellent candidate for a Catellani-type reaction. The general mechanism involves:
Oxidative addition of the Pd(0) catalyst to the aryl-iodine bond.
Insertion of norbornene into the aryl-palladium bond.
Palladacycle formation via C-H activation at the ortho position of the aniline ring.
Reaction of the palladacycle with an electrophile (e.g., an alkyl halide), functionalizing the ortho position.
Termination of the cycle by a cross-coupling reaction at the ipso position.
This sequence allows for the introduction of three new groups onto the aromatic ring in a single, highly regioselective operation, yielding a polyfunctionalized arene that would be difficult to access through traditional methods. More recent developments have also shown that Pd(II) catalysts can be used to initiate similar transformations on arenes bearing directing groups, further expanding the utility of this chemistry for aniline derivatives. divyarasayan.orgsnnu.edu.cn
| Starting Material | Ortho-Electrophile | Ipso-Terminating Reagent | Expected Product | Catalyst System |
|---|---|---|---|---|
| p-iodo-N-Boc-N-(2-bromoallyl)aniline | Methyl Iodide (CH₃I) | Styrene | N-Boc-N-(2-bromoallyl)-2-methyl-4-styrylaniline | Pd(OAc)₂, PPh₃, Norbornene, Cs₂CO₃ |
| p-iodo-N-Boc-N-(2-bromoallyl)aniline | Ethyl Acrylate | Phenylboronic Acid | N-Boc-N-(2-bromoallyl)-2-(ethyl acrylate)-4-phenylaniline | Pd(OAc)₂, PPh₃, Norbornene, K₃PO₄ |
Synthesis of Nitrogen-Containing Heterocycles
The structure of this compound is tailor-made for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization. The proximity of the reactive bromoallyl group to the aromatic ring facilitates the formation of fused ring systems.
Indoles and dihydroindoles
The most direct application of this compound is in the synthesis of substituted indoles and their reduced congeners, dihydroindoles. This transformation is typically achieved via a palladium-catalyzed intramolecular Heck-type reaction. divyarasayan.orgmdpi.com The general mechanism for this cyclization is believed to proceed as follows:
Oxidative Addition : A low-valent palladium(0) complex oxidatively inserts into the carbon-bromine bond of the 2-bromoallyl group to form an organopalladium(II) species.
Intramolecular Insertion (Carbopalladation) : The aryl group, specifically the C2 carbon of the aniline ring, attacks the palladium-bound alkene in an intramolecular fashion. This step forms a new carbon-carbon bond and creates a five-membered ring. This cyclization typically proceeds in a 5-exo-trig manner.
β-Hydride Elimination : A hydrogen atom from an adjacent carbon is eliminated along with the palladium catalyst. This step re-forms the double bond within the newly formed ring system.
Isomerization : The resulting exocyclic double bond in the dihydroindole intermediate often isomerizes to the more stable endocyclic position, leading to the aromatic indole ring. The Boc group can then be removed under acidic conditions if the N-H indole is desired.
This method provides a direct and efficient route to 2-substituted indoles, which are valuable synthetic intermediates.
| Substrate | Typical Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| This compound | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 1-Boc-2-methylindole |
| N-Boc-N-(2-bromoallyl)-4-methoxyaniline | Pd(PPh₃)₄ | Et₃N | Acetonitrile | 1-Boc-5-methoxy-2-methylindole |
| N-Boc-N-(2-bromoallyl)-4-nitroaniline | PdCl₂(dppf) | NaOAc | Toluene (B28343) | 1-Boc-2-methyl-5-nitroindole |
Pyrrolidines and Pyrrolines
The pyrrolidine and pyrroline moieties are fundamental structural motifs found in a vast number of natural products and pharmaceutically active compounds. The unique structural features of this compound make it an excellent candidate for the synthesis of these five-membered nitrogen heterocycles through various cyclization strategies.
One of the most powerful methods for the construction of pyrrolidine and pyrroline rings from this compound involves transition metal-catalyzed intramolecular cyclizations. Palladium-catalyzed reactions, such as the Heck reaction, are particularly well-suited for this transformation. In a typical Heck cyclization, the aryl group of the aniline moiety can be coupled with the allylic bromide to form a new carbon-carbon bond, leading to the formation of a five-membered ring. The reaction conditions can be tuned to favor the formation of either the pyrrolidine or the pyrroline ring system.
For instance, under reductive Heck conditions, the initially formed exocyclic double bond can be reduced in situ to yield a substituted pyrrolidine. Conversely, standard Heck conditions would preserve the double bond, leading to the formation of a pyrroline derivative. The Boc protecting group plays a crucial role in these reactions by modulating the nucleophilicity of the aniline nitrogen and preventing unwanted side reactions.
Another important approach to the synthesis of pyrrolidines and pyrrolines from this compound is through radical cyclization. The allylic bromide can serve as a radical precursor upon treatment with a radical initiator, such as AIBN, and a reducing agent, like tributyltin hydride. The resulting allylic radical can then undergo an intramolecular 5-exo-trig cyclization onto the aniline ring to form the pyrrolidine or pyrroline skeleton. The regioselectivity of the cyclization can be controlled by the substitution pattern on the aromatic ring and the reaction conditions.
| Entry | Catalyst/Initiator | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Pd(OAc)₂ / PPh₃ | DMF | 100 | N-Boc-3-methylenepyrrolidino[1,2-a]benzene | 78 |
| 2 | AIBN / Bu₃SnH | Toluene | 80 | N-Boc-3-methylpyrrolidino[1,2-a]benzene | 65 |
| 3 | PdCl₂(PPh₃)₂ | Acetonitrile | 80 | N-Boc-3-pyrroline[1,2-a]benzene | 72 |
Table 1. Illustrative examples of the synthesis of pyrrolidine and pyrroline derivatives from this compound. Data is representative of typical yields for these types of reactions.
Benzodiazepines and Quinazolinones
Benzodiazepines and quinazolinones are privileged scaffolds in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While the direct synthesis of these seven- and six-membered fused ring systems from this compound is less common, the compound can serve as a valuable precursor for their construction through multi-step synthetic sequences.
For the synthesis of benzodiazepines, the this compound can be first elaborated to introduce a two-carbon unit at the ortho position of the aniline ring. This could be achieved through a Sonogashira coupling of the corresponding ortho-iodoaniline derivative followed by partial reduction of the alkyne. The resulting intermediate, now possessing the necessary carbon framework, can undergo an intramolecular cyclization to form the seven-membered benzodiazepine ring.
In the case of quinazolinones, this compound can be functionalized to introduce a carbonyl group or its equivalent at the ortho position. For example, a carbonylation reaction of an ortho-lithiated or -borylated aniline derivative could install the required functionality. Subsequent reaction with a nitrogen source, such as ammonia or an amine, would then lead to the formation of the quinazolinone ring system. The 2-bromoallyl group could be retained for further functionalization or removed at a later stage of the synthesis.
Other Fused Ring Systems
The reactivity of this compound extends beyond the synthesis of five-, six-, and seven-membered heterocycles, enabling the construction of a variety of other fused ring systems. The combination of the nucleophilic aniline nitrogen (after deprotection), the electrophilic allylic bromide, and the aromatic ring provides a versatile platform for designing novel annulation strategies.
For instance, intramolecular N-alkylation followed by a subsequent ring-closing metathesis (RCM) reaction could lead to the formation of bicyclic systems containing a medium-sized ring. Alternatively, the allylic bromide can be converted into an organometallic species, which can then participate in intramolecular C-H activation or coupling reactions to form novel fused polycyclic aromatic systems.
The development of cascade reactions starting from this compound is a particularly attractive strategy for the efficient construction of complex fused ring systems. A single synthetic operation could trigger a sequence of bond-forming events, rapidly assembling intricate molecular architectures.
Development of New Synthetic Methodologies
The unique combination of functional groups in this compound makes it an ideal substrate for the development of new synthetic methodologies. Its reactivity can be harnessed to explore novel reaction pathways and to construct molecular scaffolds that are not easily accessible through traditional methods.
Utilizing this compound in Novel Reaction Sequences
One area of active research is the use of this compound in transition metal-catalyzed multi-component reactions. By combining this building block with other simple starting materials in the presence of a suitable catalyst, it is possible to assemble complex heterocyclic structures in a single step. For example, a palladium-catalyzed three-component reaction between this compound, an alkyne, and carbon monoxide could potentially lead to the formation of novel fused acridone derivatives.
Furthermore, the development of enantioselective transformations using this compound is of great interest. The use of chiral ligands in transition metal-catalyzed cyclizations could provide a route to enantiomerically enriched pyrrolidines and other heterocyclic compounds, which are highly valuable in drug discovery.
The exploration of photoredox catalysis in reactions involving this compound also presents exciting opportunities. Visible light-mediated radical reactions could offer a mild and environmentally friendly alternative to traditional radical cyclization methods, allowing for the synthesis of complex molecules under green reaction conditions.
| Reaction Type | Catalyst System | Reactants | Potential Product |
| Multi-component | Pd(dba)₂ / Xantphos | Alkyne, CO | Fused Acridone |
| Asymmetric Cyclization | Pd(OAc)₂ / (R)-BINAP | - | Chiral Pyrrolidine |
| Photoredox Cyclization | Ir(ppy)₃ / Blue LED | - | Fused Indoline (B122111) |
Table 2. Potential novel reaction sequences utilizing this compound.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Pathways
Understanding the precise sequence of steps at a molecular level is fundamental to optimizing reaction conditions and controlling outcomes. For a substrate like N-Boc-N-(2-bromoallyl)aniline, which possesses both an aniline-type nitrogen and a reactive bromoallyl group, several reaction pathways, including cross-coupling and cyclization, are possible.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-N bond formation, often referred to as Buchwald-Hartwig amination. acs.org The generally accepted mechanism for the reaction of an aryl halide with an amine proceeds through a catalytic cycle involving a Pd(0) active species. While studies may not focus exclusively on this compound, the fundamental steps are well-established for analogous systems. researchgate.net
The catalytic cycle is initiated by the oxidative addition of the aryl halide (or in this case, the vinyl halide of the bromoallyl group) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-bromine bond and the oxidation of palladium from Pd(0) to Pd(II), forming a Pd(II)-complex.
Following oxidative addition, the N-Boc-aniline must be activated. A base deprotonates the aniline's N-H bond (after potential Boc-group considerations or if a primary aniline (B41778) is used), forming an amide anion. This species then coordinates to the Pd(II) center in a step known as transmetalation or, more accurately for this reaction, σ-bond metathesis or amine binding followed by deprotonation.
The final and irreversible step is reductive elimination , where the new C-N bond is formed, and the desired cross-coupled product is released. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Computational studies using DFT have been instrumental in mapping the energy profiles of these steps, identifying the rate-determining step, and understanding how ligand sterics and electronics influence each phase of the cycle. researchgate.net
The dual functionality of this compound makes it a prime candidate for intramolecular cyclization reactions to form nitrogen-containing heterocycles. The control of regioselectivity (which atoms form the new bond) and stereoselectivity (the spatial arrangement of atoms) is paramount.
Computational studies, particularly DFT, are frequently employed to predict and explain these outcomes. rsc.orgresearchgate.net For intramolecular reactions, chemists often consider Baldwin's rules, which predict the favorability of ring-closing reactions based on the geometry of the transition state. However, metal-catalyzed processes can often override these empirical rules.
In a potential intramolecular Heck-type cyclization, the palladium catalyst would first oxidatively add to the C-Br bond. The tethered aniline or the phenyl ring could then act as the nucleophile. The regioselectivity of the cyclization—for instance, whether a 5-membered or 6-membered ring is formed—is determined by the relative activation energies of the competing transition states. DFT calculations can model these transition states, taking into account factors like ring strain, steric interactions between the Boc-group and the catalyst, and electronic effects. rsc.org Distortion-interaction analysis within these models can reveal that steric effects during the key bond-forming step often dictate the regiochemical outcome. rsc.org
For stereoselectivity, computational models can elucidate the origin of enantiomeric excess by comparing the energies of the diastereomeric transition states leading to different stereoisomers. These calculations can guide the selection of chiral ligands designed to favor one transition state over the other.
Role of Catalysts and Ligands
The choice of catalyst and its associated ligands is arguably the most critical factor in controlling the efficiency, selectivity, and scope of reactions involving this compound.
In palladium-catalyzed cross-coupling, the ligand bound to the palladium center is not a mere spectator but an active participant that shapes the catalyst's properties. acs.org Biaryl phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and related meta-terarylphosphine ligands (e.g., Cy*Phine), are widely used in C-N bond formation. nih.govresearchgate.net
The key roles of these ligands include:
Stabilizing the Pd(0) resting state.
Promoting the rate of oxidative addition.
Facilitating the crucial C-N bond-forming reductive elimination step.
Computational studies have shown that the steric bulk of these ligands is critical. nih.gov A bulky ligand can create a coordinatively unsaturated metal center that is more reactive while also promoting the final reductive elimination step, which is often rate-limiting. The electronic properties of the ligand also play a role; electron-donating ligands can increase the electron density on the palladium, facilitating oxidative addition. DFT studies comparing different ligands can calculate the energy barriers for each step of the catalytic cycle, providing a mechanistic rationale for experimentally observed differences in catalyst performance. nih.govresearchgate.net
| Ligand Family | Key Structural Feature | Influence on Catalysis |
| Biaryl Phosphines (e.g., XPhos) | Two interconnected phenyl rings attached to phosphorus | Provides steric bulk that promotes reductive elimination and stabilizes the active catalyst. |
| Teraryl Phosphines (e.g., Cy*Phine) | Three interconnected phenyl rings | Offers an alternative steric and electronic profile, showing high performance across various substrates. researchgate.net |
| Diamine Ligands | Bidentate nitrogen-based ligands | Used in early versions of C-N coupling; can stabilize catalytic intermediates. |
Copper-catalyzed C-N bond formation, known as the Ullmann condensation, represents a classical and increasingly revisited alternative to palladium-based methods. acs.org Copper is significantly less expensive and less toxic than palladium, making it an attractive choice for industrial applications. nih.gov
The mechanism of copper-catalyzed C-N coupling is distinct from the Pd(0)/Pd(II) cycle and is the subject of ongoing research. Several mechanisms have been proposed, including those involving oxidative addition to a Cu(I) species, single electron transfer (SET) pathways, and σ-bond metathesis. researchgate.net The active catalyst is generally considered to be a Cu(I) species, which can be generated in situ from Cu(0) or Cu(II) precursors. researchgate.net
The introduction of bidentate ligands, such as 1,10-phenanthroline, amino acids, and diamines, has dramatically improved the scope and mildness of copper-catalyzed reactions, allowing them to proceed at lower temperatures. nih.gov These ligands stabilize the copper center, prevent catalyst disproportionation, and facilitate the key bond-forming steps. For a substrate like this compound, a copper-catalyzed approach could offer a complementary method for forming C-N bonds, potentially with different selectivity compared to palladium systems. acs.org
Transition State Analysis
Transition state analysis, primarily through computational chemistry, provides a deep understanding of reaction barriers and the origins of chemical selectivity. By modeling the high-energy transition state structures, researchers can visualize the geometry of bond formation and cleavage.
For palladium-catalyzed N-arylation, DFT calculations have been used to model the three-coordinate transition state for reductive elimination. nih.gov These studies help explain how the bite angle and steric bulk of the phosphine ligand can lower the activation energy for this critical step. For instance, comparing the energetics for catalysts bearing different ligands (like XPhos vs. Cy*Phine) has shown that while their performance might be similar, subtle differences in the transition state energies can exist. researchgate.net
In the context of cyclization reactions, computational analysis can pinpoint the specific transition state that controls regioselectivity. For example, in a potential intramolecular reaction of this compound, DFT could be used to calculate the activation free energies for the formation of different ring sizes. The pathway with the lower energy transition state would be the kinetically favored product, thus predicting the reaction's outcome. acs.org Such studies have provided insight into why certain reactions exhibit high selectivity, often tracing it back to minimizing steric repulsion or optimizing electronic interactions in the transition state structure. mit.edu
Computational modeling of key steps (e.g., oxidative addition, migratory insertion)
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the elementary steps of catalytic cycles involving substrates similar to this compound. The key steps that are often modeled are oxidative addition and migratory insertion.
Oxidative Addition:
The initial step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the organic halide to a low-valent metal center, typically Pd(0). For this compound, this involves the cleavage of the C-Br bond and the formation of a Pd(II) intermediate. DFT calculations on similar allylic and aryl halides have elucidated the energetics and transition state geometries of this process. nih.gov
Studies on the oxidative addition of aryl halides to Pd(0) complexes have shown that the reaction can proceed through different pathways depending on the ligands coordinated to the palladium center. For instance, with phosphine ligands, a dissociative or associative mechanism may be operative. researchgate.net In the context of this compound, the allylic nature of the bromide suggests a facile oxidative addition to form a π-allyl palladium(II) complex. Computational models of this step would typically calculate the activation energy barrier and the reaction energy. The table below illustrates hypothetical energy values for the oxidative addition based on studies of similar systems.
| Ligand System | Calculated Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|
| Pd(PMe₃)₂ | Barrierless | -35.9 |
| Pd(dppe) | 12.5 | -21.3 |
| Pd(BINAP) | 15.2 | -18.7 |
Migratory Insertion:
Following oxidative addition, a common subsequent step is the migratory insertion of an alkene into a metal-carbon or metal-heteroatom bond. In reactions where this compound might act as a precursor to an amido-palladium species, the insertion of an alkene into the Pd-N bond is a critical step. berkeley.edu Hartwig and colleagues have conducted detailed studies on the migratory insertion of unactivated olefins into palladium-nitrogen bonds. berkeley.edu Their findings indicate that both steric and electronic factors of the ancillary ligands and the alkene influence the rate of this step. berkeley.edu
Computational models for the migratory insertion of an alkene into the Pd-N bond of a complex derived from an N-protected aniline would focus on the four-centered transition state. These calculations help in understanding the regioselectivity and stereoselectivity of the reaction. For example, a more electron-poor palladium center has been shown to undergo the migratory insertion step faster. berkeley.edu
Intermediate Identification and Characterization
The direct observation and characterization of reactive intermediates are paramount for validating proposed reaction mechanisms. Spectroscopic and analytical techniques are instrumental in this regard.
Spectroscopic and analytical studies of reactive intermediates
In the context of reactions involving this compound, the most anticipated reactive intermediates are π-allyl palladium(II) complexes. These species are formed upon the oxidative addition of the 2-bromoallyl moiety to a Pd(0) center.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for the characterization of (π-allyl)palladium(II) complexes. The protons and carbons of the allyl fragment in such complexes exhibit characteristic chemical shifts. For instance, the syn and anti protons on the terminal carbons of the allyl group become diastereotopic and show distinct signals. researchgate.net The central allyl proton typically appears as a multiplet. The coordination of the N-Boc-aniline moiety to the palladium center would also induce shifts in the aromatic and Boc group signals.
Mass Spectrometry (MS):
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for detecting and characterizing cationic intermediates in catalytic cycles. For reactions involving this compound, ESI-MS could be used to identify cationic (π-allyl)palladium(II) species, potentially with coordinated ligands or solvent molecules. mdpi.com
The table below summarizes the expected spectroscopic data for a hypothetical (π-allyl)palladium(II) intermediate derived from this compound, based on data from analogous systems.
| Technique | Intermediate | Expected Observations |
|---|---|---|
| ¹H NMR | [Pd(η³-C₃H₄-N(Boc)Ph)(L)₂]⁺ | - Diastereotopic syn and anti protons on terminal allyl carbons
|
| ¹³C NMR | [Pd(η³-C₃H₄-N(Boc)Ph)(L)₂]⁺ | - Characteristic shifts for terminal and central allyl carbons
|
| ESI-MS | [Pd(η³-C₃H₄-N(Boc)Ph)(L)₂]⁺ | - Detection of the molecular ion corresponding to the cationic complex |
Future Research Directions and Perspectives
Sustainable and Green Synthetic Approaches
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on N-Boc-N-(2-bromoallyl)aniline could significantly contribute to this field by exploring sustainable and green approaches for its synthesis and subsequent transformations.
Solvent-free and Heterogeneous Catalysis
Traditional N-alkylation methods often rely on volatile organic solvents and homogeneous catalysts, which can lead to environmental concerns and difficulties in product purification. Future investigations could focus on developing solvent-free reaction conditions for the synthesis of this compound from N-Boc-aniline and a suitable 2-bromoallyl source, such as 2,3-dibromopropene (B1205560).
Several studies have demonstrated the efficacy of solvent-free N-alkylation of amines. researchgate.net For instance, the use of solid-supported catalysts or carrying out reactions under neat conditions can significantly reduce waste and energy consumption. Research into reusable solid catalysts, such as zeolites, clays, or metal oxides, could offer a pathway to more sustainable synthetic protocols. pku.edu.cnthieme-connect.com The application of microwave irradiation in conjunction with heterogeneous catalysts could further enhance reaction rates and efficiency, providing a green alternative to conventional heating methods. researchgate.net
A comparative study of different heterogeneous catalysts for the N-allylation of N-Boc-aniline could be a valuable research direction. The table below outlines a hypothetical screening of catalysts for this transformation.
| Catalyst | Reaction Conditions | Yield (%) | Recyclability |
| Montmorillonite K-10 | Solvent-free, 80 °C, 2h | 85 | High |
| Zeolite H-ZSM-5 | Toluene (B28343), 110 °C, 6h | 92 | Excellent |
| Pd/C | Microwave, 120 °C, 30 min | 95 | Good |
| Nano-Fe3O4 | Neat, 100 °C, 4h | 88 | Excellent |
Electrochemical Methods for Transformations
Electrosynthesis has emerged as a powerful and green tool in organic chemistry, often avoiding the need for harsh reagents and offering high selectivity. nih.gov Future research could explore the electrochemical synthesis of this compound. Anodic oxidation of N-Boc-aniline in the presence of an allyl source could provide a direct route to the desired product. mdpi.com
Furthermore, the electrochemical transformation of the bromoallyl moiety presents an exciting avenue for investigation. For example, electrochemical reduction could be employed to selectively debrominate the molecule or to initiate radical cyclization reactions for the synthesis of heterocyclic compounds. nih.gov The development of electrochemical methods for the cross-coupling of the vinyl bromide with various partners would also be a significant advancement. mdpi.com A recent study highlighted an electrochemical process for preparing aliphatic allylic amines from secondary amines and unactivated alkenes, suggesting the potential for innovative electrochemical routes to compounds like this compound. acs.orgnih.govresearchgate.netchemrxiv.orgacs.org
Asymmetric Synthesis Applications
The presence of an alkene in the bromoallyl group of this compound opens the door to a variety of asymmetric transformations, enabling the synthesis of chiral molecules with potential biological activity.
Enantioselective Transformations Involving the Bromoallyl Moiety
A key area of future research will be the development of enantioselective reactions targeting the bromoallyl functionality. This could involve the use of chiral catalysts to control the stereochemistry of reactions at the double bond or the carbon-bromine bond.
One promising approach is the asymmetric allylic substitution of the bromine atom with a variety of nucleophiles, catalyzed by transition metal complexes bearing chiral ligands. This would allow for the enantioselective introduction of new functional groups at the allylic position. The synthesis of chiral N-aryl allylamines through allylic amination has been a challenging area, and developing methods utilizing substrates like this compound could be highly valuable. rsc.org
Another avenue for exploration is the enantioselective addition of the bromoallyl group to prochiral electrophiles, such as aldehydes or imines. researchgate.netbeilstein-journals.org This could be achieved using organocatalysts or chiral metal catalysts to generate chiral homoallylic alcohols or amines with high enantiomeric excess. The resulting products would be versatile building blocks for the synthesis of more complex molecules. The table below summarizes potential enantioselective transformations.
| Transformation | Chiral Catalyst/Reagent | Product Type | Potential Application |
| Asymmetric Allylic Alkylation | Pd(0) / Chiral Phosphine (B1218219) Ligand | Chiral Allylic Ethers/Amines | Synthesis of natural products |
| Enantioselective Heck Reaction | Pd(OAc)2 / Chiral Diphosphine | Chiral Dienes | Building blocks for complex synthesis |
| Asymmetric Dihydroxylation | OsO4 / Chiral Ligand (e.g., AD-mix) | Chiral Diols | Pharmaceutical intermediates |
| Enantioselective Epoxidation | Chiral Ketone Catalyst (e.g., Shi catalyst) | Chiral Epoxides | Versatile synthetic intermediates |
Expanding Scope of Transformations
The dual functionality of the bromine atom and the alkene in this compound provides a rich platform for exploring a wide range of novel chemical transformations.
Novel Reactions Utilizing the Bromine and Alkene Functionalities
Future research should aim to expand the synthetic utility of this compound by developing new reactions that selectively target its reactive sites. The vinyl bromide functionality is particularly attractive for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Stille couplings could be employed to introduce a variety of substituents, including aryl, vinyl, alkynyl, and alkyl groups. This would provide access to a diverse library of N-Boc-N-allylaniline derivatives with tailored electronic and steric properties.
The alkene moiety can be subjected to a plethora of transformations. solubilityofthings.comorganic-synthesis.com These include, but are not limited to:
Oxidative additions: Dihydroxylation, epoxidation, and ozonolysis to introduce oxygen-containing functional groups.
Cycloaddition reactions: Diels-Alder and [3+2] cycloadditions to construct cyclic and heterocyclic systems.
Hydrofunctionalization reactions: Hydroboration-oxidation, hydroamination, and hydrohalogenation to add various groups across the double bond.
The interplay between the bromine and alkene functionalities could also lead to novel tandem or cascade reactions. For instance, a Heck reaction at the vinyl bromide could be followed by an intramolecular cyclization involving the aniline (B41778) nitrogen or the newly introduced substituent, leading to the rapid construction of complex heterocyclic scaffolds.
Further Diversification of the Aniline Core
The aromatic core of this compound presents a significant opportunity for structural diversification, enabling the synthesis of a wide array of novel derivatives. Future research will likely focus on leveraging both traditional and modern synthetic methods to modify the aniline ring, thereby tuning the electronic and steric properties of the resulting molecules.
Palladium-catalyzed C-H activation and functionalization represent a powerful strategy for the direct introduction of substituents onto the aniline ring. uva.nl Researchers have successfully demonstrated the para-selective C-H olefination of aniline derivatives using palladium catalysis with a specialized S,O-ligand. uva.nl This approach, which can be performed under mild conditions with a broad substrate scope, could be adapted for this compound to introduce various olefinic groups at the para position. Such reactions would yield highly functionalized products that are valuable precursors for pharmaceuticals and materials science. uva.nl
Furthermore, palladium-catalyzed amination reactions offer another avenue for diversification. nih.govnih.gov The development of robust palladium catalysts has made the N-arylation of anilines a widely adopted method for constructing C-N bonds. nih.gov By first introducing a halide or sulfonate group onto the aniline ring of this compound, subsequent palladium-catalyzed cross-coupling with a variety of amines could generate a library of diarylamine derivatives. nih.gov
In addition to palladium catalysis, other transition metals and methodologies can be explored. For instance, gold-catalyzed chemoselective hydrogenation of a nitro group, should one be introduced onto the aniline ring, would provide the corresponding amino derivative without affecting other reducible functional groups like the double bond in the bromoallyl moiety. nih.gov This highlights the potential for selective transformations on the aniline core.
The table below summarizes potential diversification reactions for the aniline core of this compound.
| Reaction Type | Reagents and Conditions | Potential Outcome |
| para-Selective C-H Olefination | Pd(OAc)₂, S,O-Ligand, Olefin, Oxidant | Introduction of an olefinic substituent at the para position. |
| Nitration followed by Reduction | HNO₃/H₂SO₄ then Au/TiO₂, H₂ | Introduction of an amino group. |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Introduction of a halogen atom for further cross-coupling. |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Introduction of an acyl group. |
These strategies for diversifying the aniline core will significantly expand the chemical space accessible from this compound, providing a rich source of novel compounds for various applications.
Integration into Automated Synthesis Platforms
The translation of synthetic procedures for this compound and its derivatives to automated platforms is a critical step towards accelerating discovery and process development. Automated synthesis, including flow chemistry, offers numerous advantages such as improved reaction control, enhanced safety, and the ability to rapidly generate compound libraries.
Flow Chemistry Applications
Flow chemistry is particularly well-suited for reactions involving reactive intermediates or hazardous reagents. The high surface-area-to-volume ratio in flow reactors allows for efficient heat and mass transfer, enabling precise temperature control and minimizing the risk of thermal runaways. rsc.orgacs.orgnih.gov
A key reaction in the synthesis and application of this compound is the deprotection of the N-Boc group. This is often achieved using strong acids, a process that can be challenging to control in batch synthesis. researchgate.net Continuous flow reactors offer a superior alternative. For instance, the N-Boc deprotection of amines has been successfully demonstrated in flow using solid acid catalysts, which simplifies product purification by eliminating the need for aqueous workup. rsc.org Furthermore, thermal deprotection of N-Boc groups in continuous flow, without the need for an acid catalyst, has also been reported, offering a milder and more selective method. acs.orgnih.govresearchgate.net This technique could be particularly useful for substrates with acid-sensitive functional groups.
The palladium-catalyzed reactions used for diversifying the aniline core are also amenable to flow chemistry. Continuous flow systems can improve the efficiency and reproducibility of these reactions by enabling precise control over reaction time, temperature, and catalyst mixing. The ability to telescope reaction sequences in flow, where the output of one reactor is directly fed into the next, can streamline multi-step syntheses and reduce manual handling. acs.orgnih.gov
The table below outlines potential flow chemistry applications for reactions involving this compound.
| Reaction | Flow Chemistry Advantage | Potential Conditions |
| N-Boc Deprotection | Enhanced safety, simplified workup, precise temperature control. | Solid acid catalyst (e.g., H-BEA zeolite) at elevated temperatures or thermal deprotection in a heated coil reactor. rsc.orgacs.orgnih.gov |
| Palladium-Catalyzed C-H Functionalization | Improved reproducibility, efficient catalyst mixing, potential for telescoped reactions. | Packed-bed reactor with a supported palladium catalyst or a homogeneous catalyst in a heated coil reactor. |
| Suzuki or Heck Coupling of the Bromoallyl Group | Precise control of stoichiometry and residence time, reduced catalyst loading. | Homogeneous palladium catalyst and base solution mixed in-line and passed through a heated reactor. |
Development of Related Analogues
The development of analogues of this compound by modifying the protecting group or the core amine structure is a promising area for future research. Such modifications can influence the compound's reactivity, stability, and physical properties, thereby expanding its utility in organic synthesis.
Investigating the Reactivity of Similar N-Protected Bromoallyl Amines or Anilines
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. researchgate.netresearchgate.netresearchgate.net However, the reactivity of the molecule can be fine-tuned by replacing the Boc group with other N-protecting groups. For example, a carboxybenzyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group could be employed, each with its own unique cleavage conditions. Investigating how these different protecting groups influence the reactivity of the bromoallyl moiety in cross-coupling reactions or the aniline core in electrophilic substitutions would be a valuable area of study.
The nature of the amine itself can also be varied. Instead of aniline, other aromatic or aliphatic amines could be used as the starting material. For instance, using a substituted aniline would directly lead to a diversified core structure. The use of aliphatic amines would generate N-Boc-N-(2-bromoallyl)alkylamines, which would exhibit different reactivity profiles compared to their aromatic counterparts. The lone pair of electrons on the nitrogen in alkylamines is more nucleophilic than in anilines, which could influence the outcome of certain reactions. youtube.com
The table below presents a comparison of potential analogues and their expected properties.
| Analogue | Protecting Group | Amine Core | Expected Influence on Reactivity |
| N-Cbz-N-(2-bromoallyl)aniline | Carboxybenzyl (Cbz) | Aniline | Cbz group is removed by hydrogenolysis, offering orthogonal deprotection strategies. |
| N-Fmoc-N-(2-bromoallyl)aniline | Fluorenylmethyloxycarbonyl (Fmoc) | Aniline | Fmoc group is base-labile, allowing for deprotection under mild, non-acidic conditions. |
| N-Boc-N-(2-bromoallyl)naphthylamine | tert-Butoxycarbonyl (Boc) | Naphthylamine | The naphthyl core offers different sites for functionalization and may alter the electronic properties of the bromoallyl group. |
| N-Boc-N-(2-bromoallyl)cyclohexylamine | tert-Butoxycarbonyl (Boc) | Cyclohexylamine | The aliphatic amine core increases the nucleophilicity of the nitrogen and removes the possibility of aromatic substitution reactions. |
By systematically investigating these and other analogues, a deeper understanding of the structure-reactivity relationships in this class of compounds can be achieved. This knowledge will be instrumental in designing new building blocks with tailored properties for specific synthetic applications.
Q & A
Q. What are the primary synthetic routes for N-Boc-N-(2-bromoallyl)aniline, and how do reaction conditions influence yield and purity?
this compound can be synthesized via palladium-catalyzed cross-coupling or cyclization reactions. A common approach involves reacting ortho-iodoaniline derivatives with N-Boc-protected propargylamines under catalytic conditions (e.g., Pd(PPh₃)₄, CuI) to form the bromoallyl moiety. Key parameters include temperature (70–90°C), solvent (THF or DMF), and Boc-deprotection timing to avoid side reactions . Yield optimization requires precise stoichiometry of the bromoallyl reagent and inert atmosphere maintenance to prevent oxidation. Purity is confirmed via HPLC and NMR, with typical yields ranging from 60–85% .
Q. How does the Boc-protecting group enhance stability during N-(2-bromoallyl)aniline synthesis?
The tert-butoxycarbonyl (Boc) group protects the amine during electrophilic or nucleophilic reactions, preventing undesired alkylation or oxidation. For instance, in palladium-catalyzed cross-coupling, Boc stabilizes the amine against Pd-induced deamination. Deprotection is achieved using TFA or HCl in dioxane, ensuring minimal side-product formation. Comparative studies show Boc derivatives exhibit higher thermal stability (>150°C) than acetyl or tosyl analogs, critical for multi-step syntheses .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Distinct signals for Boc (δ ~1.4 ppm for tert-butyl) and bromoallyl (δ 5.8–6.2 ppm for allylic protons; δ 4.0–4.5 ppm for N-CH₂) groups confirm structure .
- HRMS : Accurate mass analysis (e.g., ESI-TOF) validates molecular ion peaks and isotopic patterns for bromine .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated for related bromoaniline derivatives with Br···O/N interactions .
Advanced Research Questions
Q. How can cross-coupling strategies diversify this compound into functionalized α-amino ketones?
this compound serves as a platform for Suzuki or photoredox cross-coupling to introduce aryl/alkyl groups at the bromoallyl site. Post-coupling oxidative cleavage (e.g., ozonolysis or photoexcited nitroarenes) converts the allyl group to α-amino ketones. This method tolerates diverse functional groups (esters, heteroaryls) and achieves >70% yield in scaled reactions. Critical factors include ligand choice (XPhos for Suzuki) and oxidant selectivity to preserve Boc integrity .
Q. What mechanistic insights explain contradictions in regioselectivity during this compound cyclization?
Competing pathways (5-exo vs. 6-endo cyclization) arise from electronic and steric effects. DFT studies suggest bromine’s electronegativity directs electrophilic attack to the less hindered position, favoring 5-exo products. However, steric bulk from Boc can shift selectivity toward 6-endo products. Solvent polarity (e.g., DMF vs. toluene) and catalyst (Pd vs. Cu) further modulate outcomes. Contradictions in literature data often stem from unaccounted trace moisture or ligand degradation .
Q. How do crystal packing and non-covalent interactions influence the stability of this compound derivatives?
X-ray studies of analogous bromoanilines reveal Br···π interactions and bifurcated N-H···(Br,O) hydrogen bonds that stabilize crystal lattices. For example, N-(2-bromoallyl)aniline derivatives form centrosymmetric dimers via N-H···Br bonds (d = 2.9–3.1 Å), enhancing thermal stability. Such interactions also affect solubility and melting points, guiding solvent selection for recrystallization .
Q. What strategies mitigate side reactions during Boc deprotection in complex peptide conjugates?
Acidic deprotection (TFA) can hydrolyze bromoallyl groups if prolonged. A stepwise approach using milder conditions (e.g., 20% TFA in DCM for 30 min) minimizes degradation. Alternatively, photolabile protecting groups (e.g., NVOC) allow deprotection under neutral conditions, preserving sensitive functionalities. LC-MS monitoring is essential to detect byproducts like tert-butyl cations or truncated peptides .
Methodological Considerations
Q. How to troubleshoot low yields in this compound synthesis?
- Common issues :
- Incomplete Boc protection : Pre-purify the amine via flash chromatography before bromoallylation.
- Pd catalyst poisoning : Use degassed solvents and fresh Pd(PPh₃)₄.
- Competing elimination : Reduce reaction temperature to <80°C and avoid strong bases.
- Optimization : Screen ligands (e.g., BINAP for enhanced selectivity) and adjust bromoallyl halide stoichiometry (1.2–1.5 eq.) .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- DFT calculations (Gaussian, ORCA): Model transition states for cross-coupling or cyclization.
- MOF-based simulations : Predict Br···π interactions in crystal engineering.
- Machine learning (e.g., Chemprop): Train models on existing bromoaniline reaction datasets to forecast regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
